molecular formula C6H8F2O2 B1403950 2-(3,3-Difluorocyclobutyl)acetic acid CAS No. 1373503-48-0

2-(3,3-Difluorocyclobutyl)acetic acid

Cat. No. B1403950
M. Wt: 150.12 g/mol
InChI Key: WLOWIPYSYJEWHB-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)acetic Acid is a chemical compound with the molecular formula C6H8F2O2 . It is used as a reactant in the preparation of piperazine derivatives as RORγ modulators .


Molecular Structure Analysis

The molecular structure of 2-(3,3-Difluorocyclobutyl)acetic Acid is represented by the formula C6H8F2O2 . Unfortunately, the specific structural details are not provided in the available sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,3-Difluorocyclobutyl)acetic Acid include a molecular weight of 150.12 . It is recommended to be stored at 2-8°C . Unfortunately, other specific physical and chemical properties are not provided in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • High-yield Synthesis Techniques: A study by Zhao et al. (2015) demonstrated the effective use of acetic acid as a modifier in the synthesis of MIL-101(Cr), a metal-organic framework (MOF), highlighting the role of acetic acid in enhancing yield and surface area properties of MOFs (Zhao et al., 2015).
  • Building Block Synthesis: Ryabukhin et al. (2018) discussed the synthesis of building blocks, including 2-(3,3-difluorocyclobutyl)acetic acid, for various chemical applications, emphasizing the versatility and utility of these compounds in chemical synthesis (Ryabukhin et al., 2018).

Biochemical and Pharmaceutical Research

  • Antibacterial Activity: El-Hashash et al. (2015) explored the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound related to 2-(3,3-difluorocyclobutyl)acetic acid, in synthesizing heterocyclic compounds with potential antibacterial activities (El-Hashash et al., 2015).
  • Anti-HIV Activity: Danel et al. (1996) investigated the synthesis and anti-HIV activity of novel 6-benzyluracil analogues, highlighting the potential of 2-(3,3-difluorocyclobutyl)acetic acid derivatives in antiviral therapies (Danel et al., 1996).

Material Science and Engineering

  • Bio-Oil Reforming: Zhang et al. (2018) discussed the role of acetic acid, a key component related to 2-(3,3-difluorocyclobutyl)acetic acid, in the steam reforming of bio-oil for hydrogen generation, an important process in sustainable energy research (Zhang et al., 2018).

Chemistry and Catalysis

  • Catalytic Processes: Rachmady and Vannice (2000) explored the hydrogenation of acetic acid over platinum-supported catalysts, a study relevant to understanding the behavior of similar carboxylic acids like 2-(3,3-difluorocyclobutyl)acetic acid in catalytic processes (Rachmady & Vannice, 2000).

Safety And Hazards

The safety data sheet for 2-(3,3-Difluorocyclobutyl)acetic Acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-(3,3-difluorocyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOWIPYSYJEWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857369
Record name (3,3-Difluorocyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluorocyclobutyl)acetic acid

CAS RN

1373503-48-0
Record name (3,3-Difluorocyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,3-difluorocyclobutyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(3,3-difluorocyclobutyl)ethanol (270 mg, 2.0 mmol, prepared as described in Bogen, S. et al., Bioorg. Med. Chem. Lett., 18:4219 (2008)) in acetone (5 mL) was treated with Jones reagent (2.7 mmol, 1 mL of 2.7 M solution) over a period of 30 minutes at room temperature. After 2 hours, additional Jones reagent (0.25 mL) was added. After 1 hour, the reaction mixture was filtered through CELITE®, and concentrated under reduced pressure. The reaction mixture was re-dissolved in ethyl acetate (10 mL), washed with water (2×20 mL), brine (20 mL), and then dried over MgSO4, The mixture was then filtered and concentrated to isolate Intermediate S-9A (275 mg, 92% yield) as a tan solid. 1H NMR (500 MHz, chloroform-d) δ 2.74-2.87 (2H, m), 2.57-2.62 (2H, m), 2.48-2.56 (1H, m, J=8.60, 4.30, 4.30, 1.94 Hz), 2.23-2.35 (2H, m).
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0.25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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